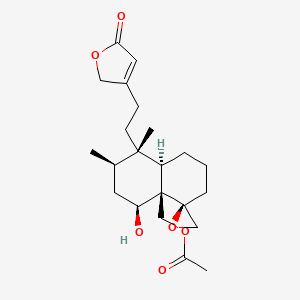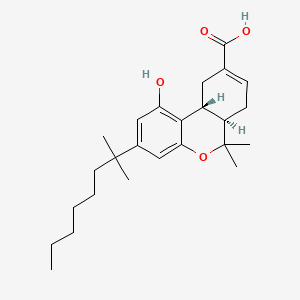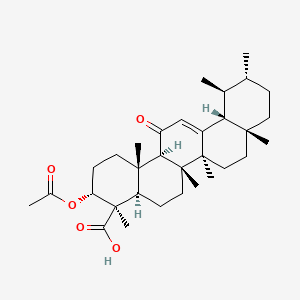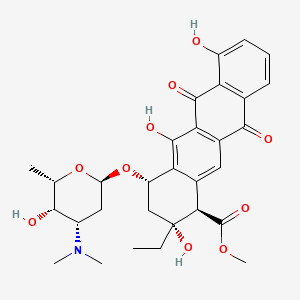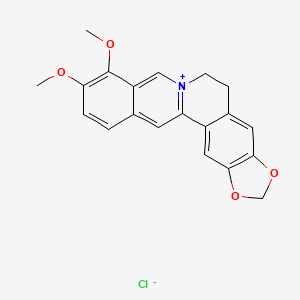
盐酸小檗碱
概述
描述
小檗碱氯化物是一种季铵盐,来源于苄基异喹啉生物碱中的原小檗碱类。它天然存在于多种植物中,包括小檗属、黄连属和黄皮树属的物种。 小檗碱氯化物由于其广泛的药理学特性,包括抗菌、抗炎和抗糖尿病作用,几个世纪以来一直被用于传统医学 .
科学研究应用
小檗碱氯化物具有广泛的科学研究应用:
化学: 由于在紫外光下具有强烈的黄色荧光,因此在分子生物学和化学中用作荧光探针.
生物学: 研究其对细菌、真菌和病毒的抗菌特性.
工业: 用于开发药物制剂和作为天然染料.
作用机制
安全和危害
Berberine chloride should be handled with care. Avoid dust formation, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Berberine is currently receiving great interest due to its extremely promising biological and pharmacological activity. Its anticancer activity reflected in the proapoptotic effect seems to be the most promising trend of research . There is a lot of work that needs to be done to accurately elucidate the efficacy and mechanism of berberine in depression .
生化分析
Biochemical Properties
Berberine chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, berberine chloride activates AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis . It also modulates the activity of nuclear factor κB (NF-κB), mitogen-activated protein kinase (MAPK), and silent information regulator 1 (SIRT-1), among others . These interactions contribute to its anti-inflammatory, antioxidant, and antiapoptotic properties .
Cellular Effects
Berberine chloride exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, berberine chloride has been shown to induce cell cycle arrest and apoptosis in cancer cells by affecting the expression of genes involved in these processes . It also enhances insulin sensitivity and glucose uptake in cells, making it beneficial for managing diabetes . Additionally, berberine chloride impacts lipid metabolism and reduces inflammation in various cell types .
Molecular Mechanism
The molecular mechanism of berberine chloride involves several pathways and interactions at the molecular level. It activates AMPK, which in turn regulates glucose and lipid metabolism . Berberine chloride also inhibits the activity of enzymes such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, leading to reduced lipid synthesis . Furthermore, it modulates gene expression by interacting with transcription factors like NF-κB and SIRT-1, thereby exerting anti-inflammatory and antioxidant effects . These molecular interactions contribute to the compound’s therapeutic potential in various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of berberine chloride can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that berberine chloride has poor bioavailability and is rapidly metabolized in the body . Its metabolites can still exert significant biological effects. Long-term exposure to berberine chloride has been associated with sustained activation of AMPK and other signaling pathways, leading to prolonged therapeutic benefits . Additionally, berberine chloride has been found to inhibit the growth of cancer cells over extended periods in vitro .
Dosage Effects in Animal Models
The effects of berberine chloride vary with different dosages in animal models. At lower doses, it has been shown to improve glucose and lipid metabolism, reduce inflammation, and enhance cognitive function . Higher doses can lead to adverse effects such as gastrointestinal disturbances and hepatotoxicity . Studies have also indicated that berberine chloride exhibits a dose-dependent effect on tumor growth, with higher doses resulting in greater inhibition of cancer cell proliferation .
Metabolic Pathways
Berberine chloride is involved in several metabolic pathways, including those related to glucose and lipid metabolism. It activates AMPK, which enhances glucose uptake and glycogen synthesis in muscle and liver tissues . Berberine chloride also inhibits gluconeogenesis and lipid accumulation by modulating key enzymes and signaling pathways . These metabolic effects contribute to its potential in managing metabolic disorders such as diabetes and obesity .
Transport and Distribution
The transport and distribution of berberine chloride within cells and tissues involve various transporters and binding proteins. It is rapidly distributed to organs such as the liver, kidneys, muscle, lungs, brain, heart, pancreas, and adipose tissue . Berberine chloride is known to cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Its distribution is influenced by factors such as solubility, bioavailability, and interactions with cellular transporters .
Subcellular Localization
Berberine chloride exhibits distinct subcellular localization patterns depending on its concentration and the cell type. In hepatoma cells, it accumulates in the mitochondria, where it affects mitochondrial membrane potential and cellular energy metabolism . In melanoma cells, lower concentrations of berberine chloride localize to the mitochondria, while higher concentrations result in cytoplasmic and nuclear accumulation . These localization patterns influence its activity and function, contributing to its therapeutic effects in different cellular contexts .
准备方法
合成路线和反应条件
小檗碱氯化物可以通过多种方法合成。一种常见的方法包括从植物来源中提取小檗碱,然后使用盐酸将其转化为小檗碱氯化物。该过程通常涉及以下步骤:
提取: 使用乙醇或甲醇等溶剂从植物材料中提取小檗碱。
纯化: 通过结晶或色谱法纯化粗提物。
工业生产方法
在工业环境中,小檗碱氯化物通常通过大规模提取和纯化工艺生产。使用超临界流体萃取和高效液相色谱 (HPLC) 等先进技术可确保高纯度和高产率。 此外,与其他化合物形成共晶可以增强小檗碱氯化物的稳定性和溶解度,使其适用于药物制剂 .
化学反应分析
反应类型
小檗碱氯化物会发生各种化学反应,包括:
氧化: 小檗碱氯化物可以被氧化生成小檗红碱和其他衍生物。
还原: 还原反应可以将小檗碱氯化物转化为二氢小檗碱。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
取代: 通常使用硫醇和胺等亲核试剂.
形成的主要产物
氧化: 小檗红碱,脱亚甲基小檗碱。
还原: 二氢小檗碱。
取代: 各种取代的小檗碱衍生物.
相似化合物的比较
类似化合物
黄连素: 另一种具有类似抗菌和抗炎特性的原小檗碱生物碱。
小檗碱: 与小檗碱具有结构相似性,并表现出相当的药理作用.
独特性
小檗碱氯化物因其广泛的生物活性及其调节多种分子靶点和途径的能力而具有独特性。 其强烈的荧光也使其在研究应用中具有价值 .
属性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJGBAJNNALVAV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024602 | |
| Record name | Berberine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633-65-8 | |
| Record name | Berberine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berberine chloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | berberine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | berberine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Berberine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Berberine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERBERINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOT4O1BYV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


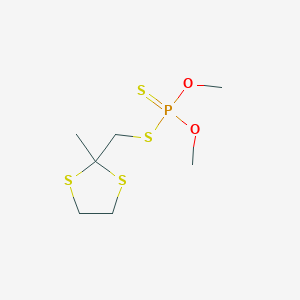
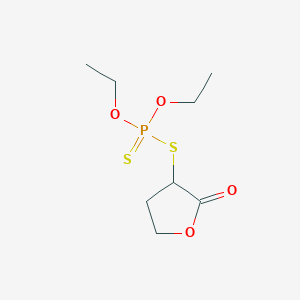
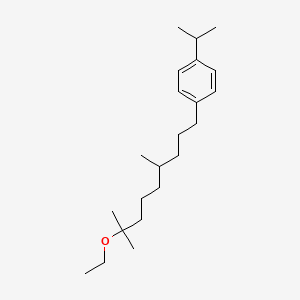
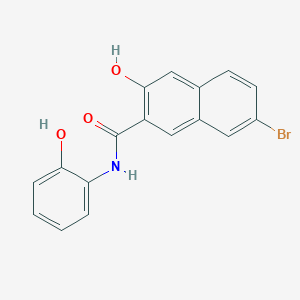
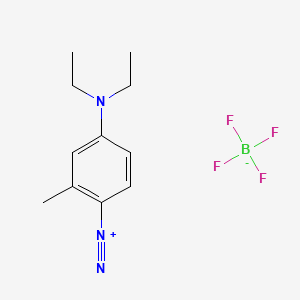
![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)
![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)

